1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is a complex organic compound that features a piperazine ring substituted with a pyridyl and phenyl group The compound is characterized by the presence of benzyloxy groups and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The Boc-protected piperazine is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
- Oxidation of benzyloxy groups yields benzaldehyde or benzoic acid.
- Reduction of the pyridyl ring yields piperidine derivatives.
- Boc deprotection yields the free amine form of the compound.
Scientific Research Applications
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyridyl ring can engage in π-π interactions with aromatic residues. The Boc group provides stability and protection during synthesis but is removed to reveal the active amine group, which can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
1-[4-(2,6-Dimethoxy-3-pyridyl)phenyl]-4-Boc-piperazine: Similar structure but with methoxy groups instead of benzyloxy groups.
1-[4-(2,6-Dichloro-3-pyridyl)phenyl]-4-Boc-piperazine: Contains chloro groups instead of benzyloxy groups.
Uniqueness: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is unique due to the presence of benzyloxy groups, which enhance its hydrophobicity and potential binding affinity to certain biological targets. The Boc protection also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C34H37N3O4 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
tert-butyl 4-[4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C34H37N3O4/c1-34(2,3)41-33(38)37-22-20-36(21-23-37)29-16-14-28(15-17-29)30-18-19-31(39-24-26-10-6-4-7-11-26)35-32(30)40-25-27-12-8-5-9-13-27/h4-19H,20-25H2,1-3H3 |
InChI Key |
YUXOGVJBGYTVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.